molecular formula C23H22N4O2S B11233346 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B11233346
M. Wt: 418.5 g/mol
InChI Key: NGEOEESMHMPTTF-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through various methods, including cyclization reactions involving phenolic compounds.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via cycloaddition reactions, often using azides and alkynes.

    Coupling Reactions: The benzofuran and triazole rings are then coupled using appropriate linkers and reagents.

    Introduction of the Piperidine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and alcohols.

    Substitution: Halogenated benzofuran or piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways can vary depending on the specific biological activity being investigated. For example, in cancer cells, the compound may induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2-(benzofuran-2-yl)quinoline-4-carboxylic acid.

    Triazole Derivatives: Compounds with similar triazole structures, such as 1,2,4-triazole-3-thiol.

    Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidine-4-carboxylic acid.

Uniqueness

2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to its combination of benzofuran, triazole, and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C23H22N4O2S/c28-21(26-13-7-2-8-14-26)16-30-23-25-24-22(27(23)18-10-3-1-4-11-18)20-15-17-9-5-6-12-19(17)29-20/h1,3-6,9-12,15H,2,7-8,13-14,16H2

InChI Key

NGEOEESMHMPTTF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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